molecular formula C8H14N2 B2490901 5-butyl-1-methyl-1H-pyrazole CAS No. 41818-35-3

5-butyl-1-methyl-1H-pyrazole

Cat. No.: B2490901
CAS No.: 41818-35-3
M. Wt: 138.214
InChI Key: NZKURQFJNXICPC-UHFFFAOYSA-N
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Description

5-butyl-1-methyl-1H-pyrazole: is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-butyl-1-methyl-1H-pyrazole typically involves the condensation of 1,3-diketones with hydrazines. One common method is the reaction of 1,3-diketones with butylhydrazine under acidic or basic conditions to form the pyrazole ring . The reaction is often carried out in the presence of a catalyst, such as zinc oxide (ZnO), to enhance the regioselectivity and yield of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. The use of flow reactors and automated systems can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-butyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alkylated or hydrogenated products .

Scientific Research Applications

Chemistry: In chemistry, 5-butyl-1-methyl-1H-pyrazole serves as a versatile building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new materials, catalysts, and ligands for various chemical reactions .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties. It is also used as a probe to investigate biological pathways and molecular interactions .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has shown promise as a lead compound for the development of new drugs targeting various diseases, including cancer, diabetes, and infectious diseases .

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it valuable for the production of high-performance materials and additives .

Comparison with Similar Compounds

  • 1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-amino-5-tert-butyl-1H-pyrazole
  • 5-hydroxy-1-methyl-1H-pyrazole

Comparison: Compared to these similar compounds, 5-butyl-1-methyl-1H-pyrazole exhibits unique properties due to the presence of the butyl group. This structural feature can influence its reactivity, solubility, and biological activity, making it distinct from other pyrazole derivatives . For instance, the butyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

5-butyl-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-3-4-5-8-6-7-9-10(8)2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKURQFJNXICPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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